3-(Allyloxy)-3,7-dimethylocta-1,6-diene
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Overview
Description
3-(Allyloxy)-3,7-dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes an allyloxy group and a dimethylocta-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene typically involves the reaction of allyl alcohol with a suitable diene precursor under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the allyl alcohol, followed by the addition of the diene precursor to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency . The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-3,7-dimethylocta-1,6-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens or nucleophiles can be used to substitute the allyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
3-(Allyloxy)-3,7-dimethylocta-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity or gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Allyloxy-1,2-benzisothiazole-1,1-dioxide: Known for its use as a plant defense activator.
Allyl chloride: Commonly used in organic synthesis as an alkylating agent.
Uniqueness
3-(Allyloxy)-3,7-dimethylocta-1,6-diene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of an allyloxy group and a dimethylocta-diene backbone provides versatility in both synthetic and industrial applications .
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3,7-dimethyl-3-prop-2-enoxyocta-1,6-diene |
InChI |
InChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3 |
InChI Key |
RQVQDLGBNOQHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OCC=C)C |
Origin of Product |
United States |
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